molecular formula C15H10ClNO B15066285 6-Chloro-1-phenylisoquinolin-3(2H)-one CAS No. 89721-05-1

6-Chloro-1-phenylisoquinolin-3(2H)-one

Cat. No.: B15066285
CAS No.: 89721-05-1
M. Wt: 255.70 g/mol
InChI Key: NPDXGJIASGJROF-UHFFFAOYSA-N
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Description

6-Chloro-1-phenylisoquinolin-3(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a chlorine atom and a phenyl group in the isoquinoline structure may impart unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-phenylisoquinolin-3(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-chlorobenzaldehyde with aniline in the presence of a catalyst may lead to the formation of the desired isoquinoline derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-phenylisoquinolin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions may lead to the formation of dihydroisoquinoline derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions may produce various functionalized isoquinolines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-1-phenylisoquinolin-3(2H)-one may involve interactions with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, leading to inhibition or activation of specific biological processes. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroisoquinoline: Lacks the phenyl group but shares the chlorine-substituted isoquinoline core.

    1-Phenylisoquinoline: Lacks the chlorine atom but contains the phenyl-substituted isoquinoline core.

Uniqueness

6-Chloro-1-phenylisoquinolin-3(2H)-one is unique due to the presence of both the chlorine atom and the phenyl group, which may impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

89721-05-1

Molecular Formula

C15H10ClNO

Molecular Weight

255.70 g/mol

IUPAC Name

6-chloro-1-phenyl-2H-isoquinolin-3-one

InChI

InChI=1S/C15H10ClNO/c16-12-6-7-13-11(8-12)9-14(18)17-15(13)10-4-2-1-3-5-10/h1-9H,(H,17,18)

InChI Key

NPDXGJIASGJROF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=CC3=CC(=O)N2)Cl

Origin of Product

United States

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